Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
Description
Properties
CAS No. |
853318-21-5 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-5-17-19(21(25)27-6-2)20(22(26)28-7-3)18-13-12-16(23-24(17)18)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3 |
InChI Key |
ATNUQGAQCUNPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2N1N=C(C=C2)C3=CC=C(C=C3)C)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reaction Setup : Combine pyridazine (5 mmol), 2-bromo-1-(4-methylphenyl)ethan-1-one (5 mmol), and 1-butyn-3-one (5 mmol) in 1,2-epoxybutane (50 mL) under nitrogen.
-
Cycloaddition : Stir at 20–80°C for 12 hours, allowing in situ formation of pyridazinium N-ylides and subsequent 1,3-dipolar cycloaddition.
-
Workup : Remove solvent under vacuum, triturate residue with ethanol, and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:3).
Key Parameters:
-
Solvent : 1,2-Epoxybutane acts as both solvent and acid scavenger.
-
Regioselectivity : The acetylene’s electron-deficient nature directs the ethyl group to position 7.
AlCl3-Mediated Regioselective Cyclization
Aluminum chloride (AlCl3) catalyzes Friedel-Crafts-type cyclizations, enabling precise control over substituent placement. This method constructs the pyrrolo[1,2-b]pyridazine core while introducing the 4-methylphenyl and ethyl groups.
Procedure:
-
Substrate Preparation : React 2-bromo-1-(4-methylphenyl)ethan-1-one with ethyl acetoacetate in dichloromethane (DCM) at 0°C.
-
Cyclization : Add AlCl3 (1.2 equiv) and heat to reflux for 6 hours, inducing intramolecular C–C bond formation.
-
Esterification : Treat the intermediate dicarboxylic acid with ethanol and H2SO4 to form the diethyl ester.
Key Parameters:
-
Catalyst : AlCl3 (anhydrous) ensures electrophilic activation.
-
Characterization : NMR (¹H, ¹³C) confirms substitution patterns, while X-ray crystallography validates regiochemistry.
Stepwise Condensation and Esterification
A modular approach builds the pyrrolopyridazine skeleton before introducing ester groups. This method is advantageous for scalability and intermediate purification.
Procedure:
-
Core Synthesis : Condense pyridazine with ethyl glyoxylate and 4-methylbenzaldehyde in acetic acid, forming a 5,6-dicarboxylic acid intermediate.
-
Ethylation : Treat the intermediate with ethyl bromide and K2CO3 in DMF to introduce the ethyl group at position 7.
-
Esterification : Reflux with excess ethanol and H2SO4 (cat.) to yield the diethyl ester.
Key Parameters:
-
Condensation Temperature : 80°C for 8 hours.
-
Purity : Column chromatography (hexane/ethyl acetate) achieves >95% purity.
Comparative Analysis of Synthetic Routes
-
Reaction Time : Multicomponent (12 h) < AlCl3 (6 h) < Stepwise (24 h).
-
Functional Group Tolerance : AlCl3 method accommodates electron-withdrawing substituents better.
Optimization and Scale-Up Considerations
Solvent Selection:
Catalytic Enhancements:
Chemical Reactions Analysis
Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has been studied for its pharmacological properties. Research indicates that compounds within the pyrrolo[1,2-b]pyridazine class exhibit anti-inflammatory and anticancer activities. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrrolo[1,2-b]pyridazine can inhibit inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth .
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile intermediate. Its unique functional groups facilitate various chemical transformations:
- Building Block for Complex Molecules : It can be utilized as a starting material in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .
- Reactivity in Multicomponent Reactions : The compound participates in multicomponent reactions (MCRs), which are valuable for creating diverse molecular architectures efficiently .
Materials Science Applications
The compound's chemical properties lend it utility in materials science:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
- Nanotechnology : Its derivatives have been explored for use in nanomaterials, where they can contribute to the development of functionalized surfaces or nanocomposites with tailored properties .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Anticancer | Showed IC50 values indicating potent cytotoxicity against cancer cell lines. |
| Study C | Organic Synthesis | Successfully used as an intermediate for synthesizing complex heterocycles. |
| Study D | Materials Science | Improved thermal properties when incorporated into polymer blends. |
Mechanism of Action
The mechanism of action of Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a pyrrolo[1,2-b]pyridazine core with several derivatives. Substituent variations critically influence physicochemical and biological properties:
Key Observations :
Key Observations :
- Yields for pyrrolo[1,2-b]pyridazine derivatives are often unreported, but triazine analogs like 14d achieve moderate yields (44–64%) under prolonged reaction times .
- Halogenated substituents (e.g., bromo in 2c) may require harsher conditions but improve crystallinity for structural characterization .
Physical and Spectroscopic Properties
Melting points and spectroscopic data reflect structural differences:
Key Observations :
- Methyl and ethyl groups produce distinct NMR signals, aiding structural confirmation.
- Nitro and cyano substituents in imidazo[1,2-a]pyridines (e.g., 1l) result in higher melting points due to increased polarity .
Biological Activity
Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate (CAS Number: 853318-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 352.4 g/mol
- IUPAC Name : Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its effects on various biological targets, including enzymes and cellular systems.
1. Enzyme Inhibition
Recent studies have shown that derivatives of pyridazine compounds exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. For example, a related compound demonstrated an IC value of 0.013 µM for MAO-B inhibition, indicating potent activity . While specific data for this compound is limited, its structural similarity suggests potential MAO inhibitory effects.
2. Antibacterial Activity
Pyrrole derivatives have been noted for their antibacterial properties. A study evaluating various pyrrole-based compounds reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is not available, its structural characteristics may confer similar antibacterial properties.
Case Study 1: Synthesis and Biological Evaluation
In a study focusing on pyrrole derivatives, compounds were synthesized and evaluated for their biological activities. The synthesis involved multi-step reactions leading to the formation of various derivatives that were tested for their enzyme inhibition and cytotoxic effects . While this compound was not the primary focus of this study, it shares structural features with other evaluated compounds that showed promising results.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of pyrrole derivatives to target proteins associated with neurodegenerative diseases. The docking scores indicated that certain structural modifications could enhance binding efficacy to MAO-B . This suggests that this compound may also exhibit favorable interactions with similar targets.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 853318-19-1 |
| Potential Biological Activities | MAO Inhibition |
| Antibacterial Activity | Not specifically evaluated |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing pyrrolo[1,2-b]pyridazine derivatives like Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate?
- Methodological Answer : One-pot multi-step reactions are effective for constructing the pyrrolo[1,2-b]pyridazine core. For example, and describe synthesizing tetrahydroimidazo[1,2-a]pyridine derivatives via sequential condensation and cyclization, achieving yields of 51–55% . Key steps include:
- Reagent selection : Use α,β-unsaturated ketones or nitriles as electrophiles.
- Solvent optimization : Ethanol or DMF/EtOH mixtures are common for reflux and recrystallization .
- Characterization : Confirm purity via melting point analysis (e.g., 215–245°C in and ) and HRMS validation .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : A combination of ¹H/¹³C NMR, IR, and HRMS is critical:
- NMR : Assign protons and carbons based on chemical shifts. For example, aromatic protons in appear at δ 7.2–8.1 ppm, while ester carbonyls in IR show peaks at ~1700 cm⁻¹ .
- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated: 523.1754; observed: 523.1758 in ) .
- X-ray crystallography (if applicable): Resolve stereochemistry ambiguities, as demonstrated for related dihydropyridine derivatives in .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound?
- Methodological Answer : Discrepancies (e.g., yields varying between 51–55% in vs. 2) may arise from:
- Reaction kinetics : Monitor intermediate formation via TLC or in-situ IR to optimize stepwise reactions .
- Crystallization efficiency : Test solvent mixtures (e.g., DMF/EtOH vs. pure ethanol) to improve recrystallization yields .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous NMR signals .
Q. What computational or experimental strategies are suitable for predicting/reactivity of the pyrrolo[1,2-b]pyridazine core?
- Methodological Answer :
- DFT calculations : Model electron density distribution to predict sites for electrophilic substitution (e.g., C-7 ethyl group in the target compound) .
- Reactivity assays : Test oxidation/reduction behavior (e.g., using NaBH₄ or KMnO₄) to modify substituents, as shown for methyl ester analogs in and .
- Hammett studies : Correlate substituent effects (e.g., 4-methylphenyl vs. nitro groups in ) with reaction rates .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
- Methodological Answer :
- Derivatization : Synthesize analogs with varied substituents (e.g., replacing ethyl with propyl or aryl groups) and compare bioactivity .
- Pharmacophore mapping : Use docking simulations to identify binding interactions (e.g., with enzymes like COX-2 or kinases) .
- In vitro assays : Test antioxidant or anti-inflammatory activity using standardized protocols (e.g., DPPH scavenging or ELISA) .
Key Recommendations for Experimental Design
- Control experiments : Include unsubstituted pyrrolo[1,2-b]pyridazine analogs to benchmark reactivity .
- Data reproducibility : Replicate synthesis under inert atmospheres (e.g., N₂) to minimize oxidation side reactions .
- Collaborative frameworks : Integrate synthetic chemistry with computational modeling (e.g., molecular dynamics) to accelerate SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
